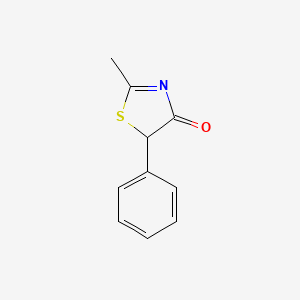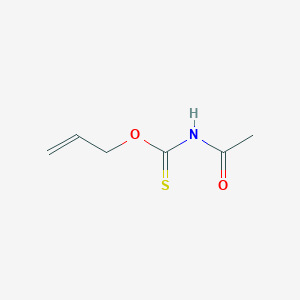![molecular formula C16H10N2O2 B14299239 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline CAS No. 114626-00-5](/img/structure/B14299239.png)
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is an organic compound with a complex structure that includes a nitrophenyl group and a butadiyne linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of a nitrophenyl acetylene with an aniline derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroaniline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Nitroaniline derivatives.
Reduction: Aminoaniline derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the butadiyne linkage provides structural rigidity and electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another compound with a butadiyne linkage, but with different substituents.
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide: A structurally similar compound with an additional octadecanamide group.
Uniqueness
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is unique due to its specific combination of a nitrophenyl group and a butadiyne linkage, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics and structural stability.
Propiedades
Número CAS |
114626-00-5 |
|---|---|
Fórmula molecular |
C16H10N2O2 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-[4-(3-nitrophenyl)buta-1,3-diynyl]aniline |
InChI |
InChI=1S/C16H10N2O2/c17-16-11-4-3-9-14(16)8-2-1-6-13-7-5-10-15(12-13)18(19)20/h3-5,7,9-12H,17H2 |
Clave InChI |
NCRGBXFGUDJNJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC#CC2=CC(=CC=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)

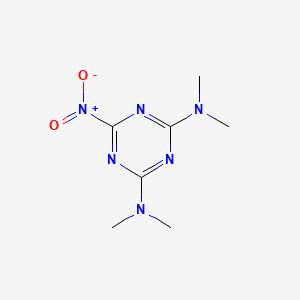
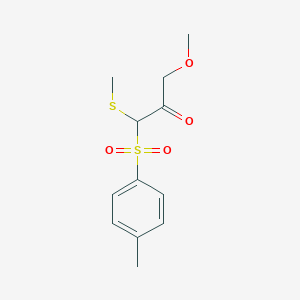
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)


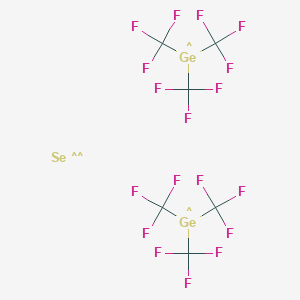
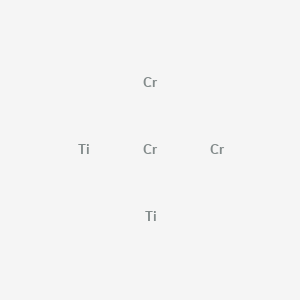
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
